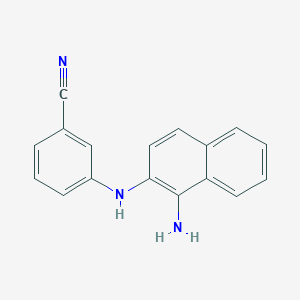

3-(1-Amino-2-naphthylamino)benzonitrile

Description

3-(1-Amino-2-naphthylamino)benzonitrile is a benzonitrile derivative featuring a naphthylamino-alkylamine substituent at the meta position of the benzene ring.

Properties

Molecular Formula |

C17H13N3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

3-[(1-aminonaphthalen-2-yl)amino]benzonitrile |

InChI |

InChI=1S/C17H13N3/c18-11-12-4-3-6-14(10-12)20-16-9-8-13-5-1-2-7-15(13)17(16)19/h1-10,20H,19H2 |

InChI Key |

PFFHVXQNWHKBTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)NC3=CC=CC(=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares structural analogs of benzonitrile derivatives, focusing on substituent variations, physicochemical properties, and commercial availability.

Substituent Position and Functional Group Variations

3-(Aminomethyl)benzonitrile (CAS 10406-24-3)

- Molecular Formula : C₈H₈N₂

- Molecular Weight : 132.16 g/mol

- Substituent: Aminomethyl group at the meta position.

- Purity : >97.0% (GC)

- Price : JPY 36,000 (5g), JPY 11,000 (1g) .

4-Amino-3-methylbenzonitrile (CAS 78881-21-7)

- Molecular Formula : C₈H₈N₂

- Molecular Weight : 132.16 g/mol

- Substituent: Amino and methyl groups at para and meta positions, respectively.

- Purity : >97.0% (HPLC)

- Price : JPY 10,000 (5g), JPY 4,100 (1g) .

Comparison :

- Both compounds share the same molecular formula but differ in substituent positions. The meta-substituted aminomethyl group in 3-(Aminomethyl)benzonitrile may enhance steric accessibility for reactions compared to the para-amino/meta-methyl configuration in 4-Amino-3-methylbenzonitrile. Pricing differences suggest higher synthesis complexity for the former.

Hydroxyethyl and Trifluoroethyl Derivatives

3-(1-Amino-2-hydroxyethyl)benzonitrile (CAS 1270345-92-0)

- Molecular Formula : C₉H₁₀N₂O

- Molecular Weight : 162.19 g/mol

- Substituent: Amino-hydroxyethyl chain at meta position.

- Key Feature : Hydrophilicity due to hydroxyl group .

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile (CAS 1213470-65-5)

- Molecular Formula : C₉H₇F₃N₂

- Molecular Weight : 200.16 g/mol

- Substituent : Trifluoroethylamine at meta position.

- Key Feature : Enhanced lipophilicity and metabolic stability from fluorine atoms .

Comparison :

- The hydroxyethyl derivative (162.19 g/mol) has lower molecular weight than the trifluoroethyl analog (200.16 g/mol).

Complex Substituted Derivatives

3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride (CAS 60681-06-3)

- Molecular Formula : C₁₈H₁₈ClN₂·HCl

- Substituent: Chlorophenyl and amino-butyl groups.

- Key Feature : Chlorine enhances bioactivity; hydrochloride salt improves solubility .

2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile

- Molecular Formula : C₁₅H₁₃ClN₂

- Molecular Weight : 256.73 g/mol

- Substituent: Chlorophenyl-ethylamino group at ortho position.

- Key Feature: Potential pesticidal or antifungal activity due to chlorophenyl moiety .

Comparison :

- Chlorinated derivatives (e.g., CAS 60681-06-3) exhibit higher molecular weights (256–356 g/mol) and are often associated with agrochemical applications, as seen in metaflumizone metabolites ().

Commercial and Regulatory Considerations

- Pricing: Meta-substituted derivatives (e.g., 3-(Aminomethyl)benzonitrile) are costlier than para-substituted analogs, reflecting synthesis challenges .

- Regulatory Status : Benzonitrile derivatives like metaflumizone metabolites are regulated in agriculture with strict residue limits (e.g., 0.1 ppm in tea) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.